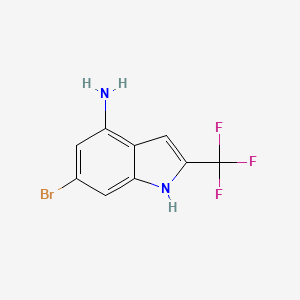

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

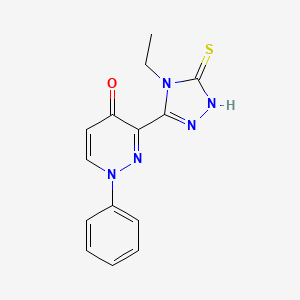

The synthesis of compounds related to 6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine involves selective reactions and careful control of reaction conditions. For instance, the synthesis of 4-Amino-2-(trifluoromethyl)-1H-pyrroles demonstrates the reactivity of bromo-trifluoromethylated compounds with primary aliphatic amines, yielding a series of highly functionalized products with controlled reaction conditions . Although not the same compound, this study provides insight into the synthetic routes that could potentially be adapted for the synthesis of this compound.

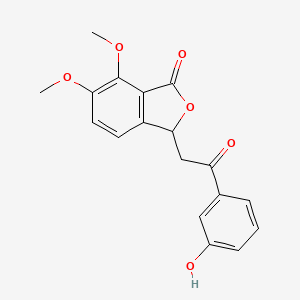

Molecular Structure Analysis

The molecular structure of related compounds has been determined using techniques such as single crystal X-ray diffraction and 2D NMR experiments. These methods allow for an unambiguous determination of the product's structure, which is crucial for understanding the properties and reactivity of the compound . The structure of the FeCl2 complex with a related tripod ligand indicates that steric hindrance and asymmetry can influence the coordination mode and geometry at the metal center .

Chemical Reactions Analysis

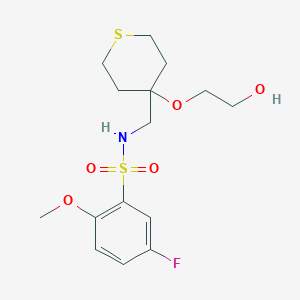

The reactivity of bromo and trifluoromethyl groups in the presence of other substituents can lead to various chemical reactions. For example, the synthesis of 6-bromo-5-methoxy-1H-indole-3-carboxylic acid shows regioselective bromination and the ability to further functionalize the bromo indoles into amide derivatives using ultrasonic irradiation . This suggests that this compound could also undergo similar functionalization reactions, potentially leading to a variety of derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. The presence of bromo and trifluoromethyl groups is likely to influence the compound's electron distribution, reactivity, and possibly its boiling and melting points. The regioselective synthesis approach indicates that the position of these substituents is crucial for the compound's reactivity and properties . Additionally, the interaction of related ligands with metal centers and their behavior in solution, as seen in the FeCl2 complex study, can provide insights into the coordination chemistry of this compound .

Wissenschaftliche Forschungsanwendungen

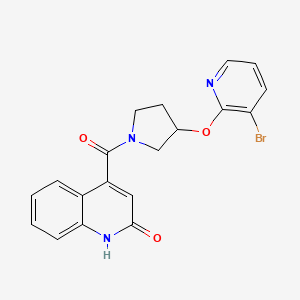

Synthesis and Characterization

6-Bromo-2-(trifluoromethyl)-1H-indol-4-amine serves as a key intermediate in the synthesis of complex organic molecules. Its applications in scientific research are diverse, ranging from the development of luminescent materials to the synthesis of organic compounds with potential pharmacological activities. For instance, it has been utilized in the synthesis of triarylamines based on 6H-indolo[2,3-b]quinoxaline, which are characterized by their unique optical absorption, emission spectra, and thermal stability. These compounds show potential for applications in organic electronics due to their green or yellow luminescence and enhanced thermal stability, attributed to the dipolar 6H-indolo[2,3-b]quinoxaline segment (K. Thomas & Payal Tyagi, 2010).

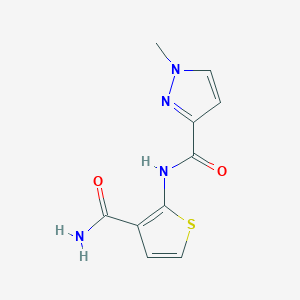

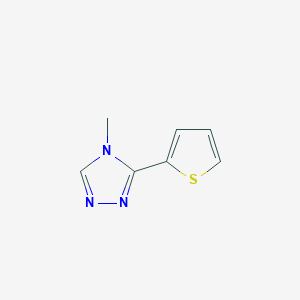

Photoreactive Derivatives for Biological Analysis

Another research application involves the comprehensive synthesis of photoreactive (3-trifluoromethyl)diazirinyl indole derivatives from corresponding bromoindole derivatives. These derivatives act as mother skeletons for synthesizing various bioactive indole metabolites, useful in biological functional analysis through diazirine-based photoaffinity labels (Yuta Murai et al., 2012).

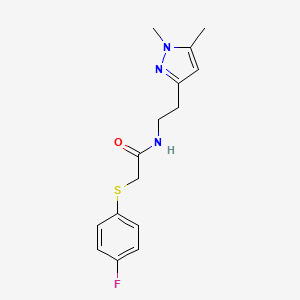

Catalysis and Organic Synthesis

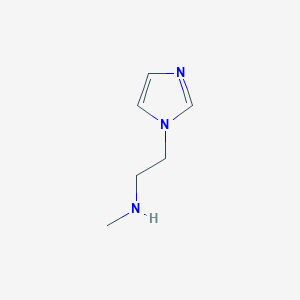

The compound also finds applications in catalysis and organic synthesis. For example, palladium-catalyzed amination of aryl bromides and chlorides employs this compound, illustrating its role in facilitating aromatic C-N bond formation. This approach is pivotal in constructing complex organic molecules, highlighting the versatility of this compound in synthetic chemistry (J. Hartwig et al., 1999).

Advanced Materials Development

Research into advanced materials has also benefited from this compound, particularly in the synthesis of luminescent covalent-organic polymers (COPs). These materials show promise for detecting explosives and small organic molecules, featuring high sensitivity and selectivity for substances like picric acid and TNT at low concentrations. The synthesis of these COPs from monomers like tris(4-bromophenyl)amine using Ni-catalyzed reactions demonstrates the compound's utility in creating materials with potential security and environmental monitoring applications (Zhonghua Xiang & D. Cao, 2012).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2-(trifluoromethyl)-1H-indol-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3N2/c10-4-1-6(14)5-3-8(9(11,12)13)15-7(5)2-4/h1-3,15H,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUKLVVNWUNCZLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C2C(=C1N)C=C(N2)C(F)(F)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-trifluoromethyl-[1,2,4]triazolo[1,5-a]-pyrimidine-6-carboxylic acid](/img/structure/B2548874.png)

![2-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B2548883.png)

![7-[(6-Methyl-5,5-dioxido-6,11-dihydrodibenzo[c,f][1,2]thiazepin-11-yl)amino]heptanoate](/img/structure/B2548884.png)